Fluvastatin hydroxydiene free acid

Pharmaceutical impurity profiling HPLC method validation USP monograph compliance

Fluvastatin hydroxydiene free acid (CAS 1207963-21-0), also designated as Fluvastatin EP Impurity F, Fluvastatin BP Impurity F, and Fluvastatin Hydroxydiene (USP), is a defined process-related and degradation impurity of the HMG-CoA reductase inhibitor fluvastatin. Chemically, it is (4E,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acid, with molecular formula C₂₄H₂₄FNO₃ and molecular weight 393.45 g/mol.

Molecular Formula C24H24FNO3
Molecular Weight 393.4 g/mol
CAS No. 1207963-21-0
Cat. No. B12661392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin hydroxydiene free acid
CAS1207963-21-0
Molecular FormulaC24H24FNO3
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+
InChIKeyWARCEOCHTLFKTQ-GZTQOXHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvastatin Hydroxydiene Free Acid (CAS 1207963-21-0): Pharmacopoeial Impurity Reference Standard for Fluvastatin API Quality Control


Fluvastatin hydroxydiene free acid (CAS 1207963-21-0), also designated as Fluvastatin EP Impurity F, Fluvastatin BP Impurity F, and Fluvastatin Hydroxydiene (USP), is a defined process-related and degradation impurity of the HMG-CoA reductase inhibitor fluvastatin [1]. Chemically, it is (4E,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acid, with molecular formula C₂₄H₂₄FNO₃ and molecular weight 393.45 g/mol . Unlike the parent fluvastatin molecule, which possesses a 3,5-dihydroxy-6-heptenoic acid side chain, this impurity features a conjugated 4,6-diene system and lacks the 5-hydroxyl group, a structural distinction that directly governs its chromatographic retention, UV absorption, and quantitation behavior [2]. It is supplied as a pharmaceutical primary standard under BP Category Number 1189 and is officially referenced in both the British Pharmacopoeia and United States Pharmacopoeia monographs for fluvastatin sodium and fluvastatin capsules .

Why Fluvastatin Hydroxydiene Free Acid Cannot Be Substituted by Other Fluvastatin Impurities or the Parent API in Regulated Analytical Workflows


Fluvastatin hydroxydiene free acid occupies a unique chromatographic and pharmacopoeial identity space that cannot be fulfilled by any other fluvastatin-related substance. Its relative retention time (RRT) of 2.0–2.2 in USP compendial methods places it in a late-eluting region well-separated from the parent peak (RRT 1.0), the anti-isomer (RRT 1.2), and 3-hydroxy-5-keto fluvastatin (RRT 1.5–1.6), meaning that substitution with an impurity of different RRT will fail system suitability criteria and compromise peak identification [1]. Furthermore, the free acid form (MW 393.45) is chemically and gravimetrically distinct from its sodium salt counterpart (CAS 2118370-51-5, MW 415.43), which must be accounted for in standard preparation, response factor calculation, and mass balance [2]. The conjugated diene chromophore imparts UV absorption characteristics different from both the parent monoene and the keto-impurities, requiring wavelength-specific detection setup that cannot be validated using surrogate compounds [3]. Critically, this impurity is separately specified with its own acceptance limit (0.1% in fluvastatin sodium drug substance; 1.0% in fluvastatin capsules) in USP monographs, and use of an incorrect reference standard will yield non-compliant results in batch release and stability testing [1].

Quantitative Differentiation Evidence for Fluvastatin Hydroxydiene Free Acid (CAS 1207963-21-0) Versus Closest Analogs and In-Class Impurities


Chromatographic Retention Time (RRT) Benchmarking Against Fluvastatin Anti-Isomer and 3-Hydroxy-5-Keto Fluvastatin in USP Compendial Methods

In the USP Fluvastatin Sodium chromatographic purity method, fluvastatin hydroxydiene elutes with a relative retention time (RRT) of 2.0 relative to the fluvastatin parent peak (RRT 1.0), making it the second-latest eluting specified impurity after fluvastatin short-chain aldehyde (RRT 3.0) [1]. This RRT is substantially higher than that of fluvastatin anti-isomer (RRT 1.2) and 3-hydroxy-5-keto fluvastatin (RRT 1.5), providing unambiguous chromatographic resolution that enables confident peak assignment in system suitability testing [1]. In the USP Fluvastatin Capsules method, the RRT for fluvastatin hydroxydiene is 2.2, with a relative response factor (RRF) of 0.92 — near unity, allowing direct area percent quantitation without correction factor application under USP <621> guidelines [2]. By contrast, 3-hydroxy-5-keto fluvastatin exhibits an extreme RRF of 27.0 (USP Capsules) or 0.037 (USP Sodium, reciprocal representation) and requires quantitation at a separate wavelength of 365 nm rather than the 305 nm used for all other impurities, adding method complexity not required for the hydroxydiene [1][2].

Pharmaceutical impurity profiling HPLC method validation USP monograph compliance Relative retention time

Molecular and Structural Differentiation from Parent Fluvastatin: Conjugated Diene System and Absence of 5-Hydroxyl Group

Fluvastatin hydroxydiene free acid (C₂₄H₂₄FNO₃, exact mass 393.1740 Da) differs from the parent fluvastatin free acid (C₂₄H₂₆FNO₄, exact mass 411.1846 Da) by a net loss of H₂O (18.01 Da), reflecting formal dehydration of the 5-hydroxyl group with concomitant introduction of a Δ⁴ double bond to form the conjugated (4E,6E)-hepta-4,6-dienoic acid system [1]. This structural transformation eliminates one hydrogen bond donor (from 3 in fluvastatin to 2 in hydroxydiene) and reduces the heavy atom count from 30 to 29, as confirmed by computed molecular descriptors in PubChem [1]. The conjugated diene chromophore absorbs at a longer wavelength with higher molar absorptivity than the isolated 6-ene of the parent, enabling sensitive detection at 305 nm in USP HPLC methods [2]. The mass difference of 18 Da is readily resolved by high-resolution mass spectrometry and serves as a definitive identifier in LC-MS impurity profiling workflows [3]. This structural distinction also classifies the hydroxydiene as both a synthetic process impurity (arising from dehydration side reactions during API manufacture) and a photodegradation product (formed via photochemical elimination of water from the 5-hydroxy position upon UV light exposure) [2].

Statin impurity characterization Degradation pathway elucidation Structural identification Mass spectrometry

Pharmacopoeial Acceptance Limit Differentiation: Drug Substance (0.1%) vs. Drug Product (1.0%) Specification Rationale

USP monographs assign fluvastatin hydroxydiene distinct acceptance limits depending on the test article: 0.1% in fluvastatin sodium drug substance and 1.0% in fluvastatin capsules drug product [1][2]. This tenfold difference in specification limits across the two monographs is not shared by other specified impurities — for example, the fluvastatin anti-isomer is limited to 0.8% in drug substance and 1.5% in capsules (a 1.9-fold difference), while 3-hydroxy-5-keto fluvastatin is limited to 0.1% and 1.0% respectively (identical to hydroxydiene) [1][2]. The tighter 0.1% limit in the drug substance reflects the fact that the hydroxydiene can form as a process impurity during API synthesis and as a degradation product during storage, requiring stringent control at the API stage to ensure drug product quality throughout shelf life [3]. The 1.0% limit in capsules accommodates the fact that this impurity may additionally form in the formulated product through photodegradation of fluvastatin, consistent with published photostability studies demonstrating that fluvastatin is extremely sensitive to light and generates the hydroxydiene among its primary photoproducts with a quantum yield (Φ) of 0.13 ± 0.02 [4]. Users performing stability-indicating method validation or forced degradation studies must therefore procure this specific impurity reference standard at both specification levels to establish quantitation limits (QL) and demonstrate method linearity across the required ranges.

Pharmaceutical specification setting ICH Q3A/Q3B compliance Batch release testing Impurity limit justification

Free Acid (CAS 1207963-21-0) vs. Sodium Salt (CAS 2118370-51-5) Counterion Differentiation: Implications for Standard Preparation and Quantitation Accuracy

Fluvastatin hydroxydiene is commercially available in two chemically distinct forms: the free acid (CAS 1207963-21-0, C₂₄H₂₄FNO₃, MW 393.45) and the sodium salt (CAS 2118370-51-5, C₂₄H₂₃FNNaO₃, MW 415.43) [1]. The molecular weight difference of 21.98 Da corresponds to the replacement of the carboxylic acid proton with a sodium cation, and failure to apply the correct salt-to-freebase correction factor (393.45 / 415.43 = 0.947) will introduce a systematic error of approximately +5.3% in impurity quantitation when the incorrect standard form is used [1]. The free acid form is supplied as an off-white crystalline solid with HPLC purity ≥95%, characterized by ¹H NMR and mass spectrometry, and is recommended for long-term storage at 2–8 °C [2]. The sodium salt form typically appears as a yellow to orange solid and requires storage at −86 °C under an inert atmosphere in amber vials, reflecting its greater sensitivity to light, moisture, and thermal degradation . The free acid is the form designated by the British Pharmacopoeia as the BP Reference Standard (Category Number 1189, 25 mg, non-quantitative), while the USP designates the hydroxydiene as Fluvastatin Related Compound A (the sodium salt representation) [3]. Procurement decisions must align with the specific pharmacopoeia under which testing is being conducted.

Reference standard selection Salt-to-freebase correction Analytical quantitation Certificate of Analysis

Dual Identity as Metabolite and Photodegradation Product: Relevance Across In Vivo Metabolism Studies and Forced Degradation Stress Testing

Fluvastatin hydroxydiene occupies a unique position as both a known human metabolite of fluvastatin and a primary photodegradation product, a dual identity not shared by most other specified fluvastatin impurities . As a metabolite, the 3-hydroxy-4,6-diene species has been identified in human plasma using gradient reversed-phase HPLC with UV detection, alongside five other fluvastatin metabolites [1]. As a photodegradation product, it is formed via photochemical elimination of water from the 5-hydroxy position when fluvastatin is exposed to UVA/UVB radiation, a pathway confirmed by transient absorption spectroscopy and DFT calculations [2]. The photodegradation quantum yield of fluvastatin (Φ = 0.13 ± 0.02) is significantly larger than previously reported values, indicating that this pathway is a major contributor to drug photolability [2]. This dual origin means that the hydroxydiene impurity must be monitored in both (a) bioanalytical method validation for pharmacokinetic studies, where it must be chromatographically resolved from the parent drug and other circulating metabolites, and (b) pharmaceutical stability studies conducted under ICH Q1B photostability conditions, where its formation rate serves as a marker of formulation photoprotection adequacy [1][2]. By comparison, impurities such as the fluvastatin anti-isomer or N-ethyl analog are predominantly synthetic process impurities with limited relevance to in vivo metabolism or photostability assessment.

Drug metabolite identification Photostability testing ICH Q1B compliance Forced degradation study

Priority Application Scenarios for Fluvastatin Hydroxydiene Free Acid (CAS 1207963-21-0) Based on Quantitative Differentiation Evidence


USP/BP/EP Compendial Batch Release Testing of Fluvastatin Sodium Drug Substance

This is the primary and non-negotiable application scenario. USP Fluvastatin Sodium monograph specifies fluvastatin hydroxydiene with an acceptance limit of 0.1% and requires its chromatographic resolution from the parent peak (RRT 2.0) and from fluvastatin t-butyl ester (RRT 3.4) [1]. The BP Reference Standard (Cat. 1189) is supplied as a pharmaceutical primary standard in neat format with limited shelf life and storage at −20 °C, intended exclusively for laboratory tests prescribed in the British Pharmacopoeia . Quality control laboratories conducting API batch release must procure this standard in sufficient quantity (typically 25 mg per unit) to perform system suitability testing, retention time marking, and impurity quantitation using the relative response factor of 1.1 (USP Sodium) or 0.92 (USP Capsules, where the limit is 1.0%) [1][2]. Failure to use the correct BP/EP impurity F standard will result in non-compliance with the respective pharmacopoeial monograph and potential regulatory citation.

Stability-Indicating HPLC Method Development and Forced Degradation Studies Under ICH Q1A/Q1B

Fluvastatin is extremely sensitive to light, and the hydroxydiene is a primary photodegradation product formed with a quantum yield of Φ = 0.13 ± 0.02 upon UVA/UVB exposure [3]. During forced degradation method development, the hydroxydiene peak must be demonstrated as adequately resolved from the parent fluvastatin peak (RRT 2.0–2.2) and from all other degradation products [1][2]. Analytical method validation per ICH Q2(R1) requires the impurity reference standard to establish method specificity (peak purity by diode array detection at 305 nm), linearity (across the range from quantitation limit to at least 150% of the specification limit), accuracy (spike/recovery at 0.1% and 1.0% levels), and solution stability [1][2]. The free acid form (CAS 1207963-21-0) is preferred for chromatographic method development because it avoids the additional peak splitting or retention time shifts that can occur with salt forms under certain mobile phase pH conditions.

Bioanalytical Method Validation for Fluvastatin Pharmacokinetic and Metabolism Studies

The 3-hydroxy-4,6-diene metabolite has been identified and quantified in human plasma alongside five other fluvastatin metabolites using gradient reversed-phase HPLC with UV detection [4]. Bioanalytical laboratories developing LC-MS/MS methods for therapeutic drug monitoring or pharmacokinetic studies must source this specific metabolite reference standard to establish chromatographic separation from the parent drug, prepare calibration standards and quality control samples in biological matrix, and validate assay selectivity against endogenous plasma components [4]. The 18 Da mass difference from the parent drug (393.17 vs. 411.18 Da) provides a distinct MRM transition for tandem mass spectrometry detection, and the conjugated diene structure enhances UV absorptivity at the detection wavelength, improving sensitivity compared to non-conjugated metabolites.

ANDA/DMF Regulatory Submission Support and Impurity Qualification

Generic pharmaceutical companies filing Abbreviated New Drug Applications for fluvastatin sodium or fluvastatin capsules must demonstrate that their product's impurity profile is consistent with the Reference Listed Drug and that specified impurities do not exceed pharmacopoeial limits (0.1% for API, 1.0% for capsules) [1][2]. The fluvastatin hydroxydiene free acid reference standard is required for impurity profiling during process development, batch analysis data generation for DMF submissions, and ongoing stability testing to support shelf-life specifications . Comprehensive characterization data — including ¹H NMR confirmation, mass spectrometry, and HPLC purity certification (≥95%) as provided with COA documentation — supports the regulatory expectation that impurity reference standards are fully qualified for their intended use [5]. Procurement from ISO 17034-accredited reference material producers or pharmacopoeial sources (BP/EP) is strongly recommended to satisfy regulatory authority expectations for traceability.

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